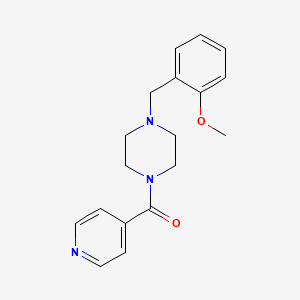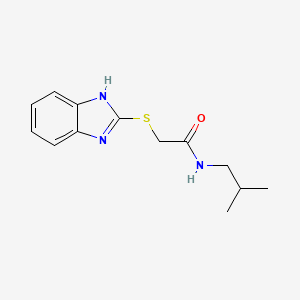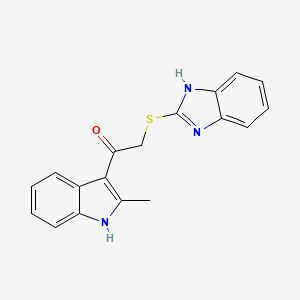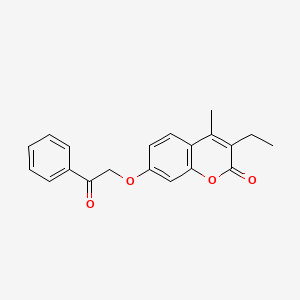
1-isonicotinoyl-4-(2-methoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isonicotinoyl-4-(2-methoxybenzyl)piperazine, also known as INM-176, is a small molecule drug that has shown promising results in various scientific research studies. It belongs to the class of piperazine derivatives and has been extensively studied for its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of the proteasome, which is responsible for degrading and recycling proteins in the body. By inhibiting the proteasome, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine can potentially prevent the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to have antioxidant effects and can potentially protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine in lab experiments is its relatively simple synthesis process and low cost. It is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of using 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine. One potential application is in the development of new cancer therapies, as 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has shown promising results in inhibiting the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine and its potential applications in the treatment of neurodegenerative diseases and infectious diseases. Finally, further studies are needed to optimize the synthesis process of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine and improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine involves the reaction of isonicotinic acid with 2-methoxybenzylamine in the presence of a coupling agent. The resulting intermediate is then treated with piperazine to obtain the final product. The synthesis process is relatively simple and can be easily scaled up, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been studied for its potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to have neuroprotective effects and can potentially be used to treat diseases such as Alzheimer's and Parkinson's. In infectious diseases, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-5-3-2-4-16(17)14-20-10-12-21(13-11-20)18(22)15-6-8-19-9-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRMMLXTUXRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isonicotinoyl-4-(2-methoxybenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)

![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)



![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5715229.png)

![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)

